molecular formula C22H24F3NO2 B6080730 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine

2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine

Cat. No. B6080730
M. Wt: 391.4 g/mol
InChI Key: HVISBMREAKBQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as DPM or DPM-3 and is a morpholine derivative that has been synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves the inhibition of the norepinephrine transporter (NET). The compound binds to the transporter protein and prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increase in extracellular norepinephrine levels, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine are largely related to its action on the central nervous system. The increase in extracellular norepinephrine levels can lead to increased arousal, attention, and vigilance. Additionally, the compound has been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine is its selectivity for the norepinephrine transporter. This allows for more specific manipulation of norepinephrine levels in the central nervous system. However, the compound's high lipophilicity can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine. One area of interest is the compound's potential as a treatment for depression and other mood disorders. Additionally, further research could explore the effects of the compound on other neurotransmitter systems and its potential as a tool for studying the central nervous system. Finally, the synthesis of analogs and derivatives of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine could lead to the development of new and more effective compounds for scientific research.

Synthesis Methods

The synthesis of 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine involves a multi-step process that begins with the reaction of 2-bromo-2-phenylacetonitrile with magnesium in the presence of a catalyst to form 2-phenyl-2-magnesioacetonitrile. The intermediate is then reacted with 4,4,4-trifluorobutyryl chloride to form 2-phenyl-2-(4,4,4-trifluorobutanoyl)acetonitrile. The final step involves the reaction of the intermediate with morpholine to form 2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine.

Scientific Research Applications

2-(2,2-diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine has potential applications in scientific research as a tool for studying the central nervous system. The compound has been shown to act as a selective inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. This inhibition leads to an increase in extracellular norepinephrine levels, which can have a variety of effects on the central nervous system.

properties

IUPAC Name

1-[2-(2,2-diphenylethyl)morpholin-4-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO2/c23-22(24,25)12-11-21(27)26-13-14-28-19(16-26)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISBMREAKBQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC(F)(F)F)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diphenylethyl)-4-(4,4,4-trifluorobutanoyl)morpholine

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